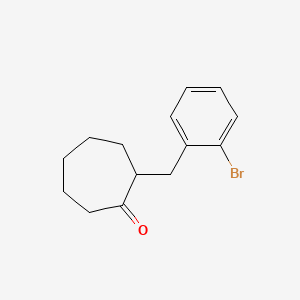

2-(2-Bromobenzyl)cycloheptanone

Description

2-(2-Bromobenzyl)cycloheptanone is a brominated cyclic ketone derivative featuring a cycloheptanone backbone substituted with a 2-bromobenzyl group at the second carbon position. Its molecular formula is C₁₄H₁₇BrO, with a molecular weight of 281.19 g/mol. The compound combines the steric and electronic effects of a seven-membered ketone ring with the aromatic and halogenated properties of the bromobenzyl moiety.

Properties

Molecular Formula |

C14H17BrO |

|---|---|

Molecular Weight |

281.19 g/mol |

IUPAC Name |

2-[(2-bromophenyl)methyl]cycloheptan-1-one |

InChI |

InChI=1S/C14H17BrO/c15-13-8-5-4-6-11(13)10-12-7-2-1-3-9-14(12)16/h4-6,8,12H,1-3,7,9-10H2 |

InChI Key |

LITPLMGIYXVGHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)CC1)CC2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Bromobenzyl)cycloheptanone with three analogous compounds, focusing on structural features, reactivity, and safety considerations inferred from related evidence.

Cycloheptanone vs. Cyclohexanone Derivatives

Cycloheptanone’s seven-membered ring introduces distinct conformational flexibility compared to six-membered cyclohexanone. For example:

- Boiling Points: Cycloheptanone (b.p. ~179°C) has a higher boiling point than cyclohexanone (b.p. ~155°C) due to increased molecular weight and surface area, a trend likely extending to their substituted analogs .

Brominated Benzyl Substituents

The 2-bromobenzyl group in the target compound contrasts with non-brominated or differently substituted analogs:

- Reactivity: Bromine at the benzyl position enhances electrophilicity, favoring Suzuki coupling or elimination reactions. This differs from non-halogenated benzylcycloheptanones, which may require harsher conditions for similar transformations .

- Stability : Bromine’s electron-withdrawing effect could destabilize the compound under basic conditions, increasing susceptibility to hydrolysis compared to methyl or methoxy-substituted analogs.

Data Table: Comparative Properties of Selected Compounds

Research Findings and Limitations

- Synthetic Utility: The bromine atom in 2-(2-Bromobenzyl)cycloheptanone positions it as a candidate for palladium-catalyzed cross-coupling reactions, a strategy validated in bromobenzyl-substituted cyclohexanones .

- Knowledge Gaps: No direct studies on the compound’s pharmacokinetics or catalytic applications were identified in the provided evidence. Further experimental work is needed to confirm its reactivity and stability under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.